molecular formula C14H14N2O3 B4736647 N-[4-(ethylcarbamoyl)phenyl]furan-2-carboxamide

N-[4-(ethylcarbamoyl)phenyl]furan-2-carboxamide

Cat. No.: B4736647
M. Wt: 258.27 g/mol
InChI Key: RYINTQCHCPZBBP-UHFFFAOYSA-N
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Description

N-[4-(ethylcarbamoyl)phenyl]furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a phenyl ring substituted with an ethylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethylcarbamoyl)phenyl]furan-2-carboxamide can be achieved through various methods. One common approach involves the reaction of 4-aminobenzoic acid with ethyl isocyanate to form the intermediate N-(4-aminophenyl)ethylcarbamate. This intermediate is then reacted with furan-2-carbonyl chloride in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethylcarbamoyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(ethylcarbamoyl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[4-(ethylcarbamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in inflammatory and pain pathways, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(ethylcarbamoyl)phenyl]furan-2-carboxamide is unique due to the presence of the ethylcarbamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(ethylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-15-13(17)10-5-7-11(8-6-10)16-14(18)12-4-3-9-19-12/h3-9H,2H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYINTQCHCPZBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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